
6-Methyl-5,6-dihydropyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5,6-dihydropyridin-2(1h)-one is a heterocyclic organic compound. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyridine ring that is partially saturated, with a methyl group at the 6th position and a keto group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6-dihydropyridin-2(1h)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable β-keto ester and an amine, the compound can be synthesized via a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5,6-dihydropyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine.
Substitution: Various substituted dihydropyridine derivatives.
Applications De Recherche Scientifique
6-Methyl-5,6-dihydropyridin-2(1h)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-5,6-dihydropyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may act by modulating ion channels or interacting with specific enzymes. The molecular targets and pathways involved can vary, but often include interactions with cellular receptors or enzymes that regulate biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydropyridine: A class of compounds known for their use as calcium channel blockers.
Pyridine: The fully unsaturated analog of dihydropyridine.
Nicotinamide: A related compound with a similar structure but different functional groups.
Uniqueness
6-Methyl-5,6-dihydropyridin-2(1h)-one is unique due to its specific substitution pattern and the presence of both a methyl group and a keto group. This combination of features can influence its chemical reactivity and biological activity, making it distinct from other dihydropyridine derivatives.
Propriétés
Numéro CAS |
6052-74-0 |
|---|---|
Formule moléculaire |
C6H9NO |
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
2-methyl-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C6H9NO/c1-5-3-2-4-6(8)7-5/h2,4-5H,3H2,1H3,(H,7,8) |
Clé InChI |
PKDBCYDTRARLME-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


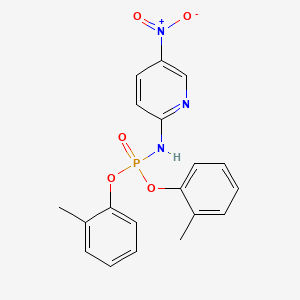

![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)



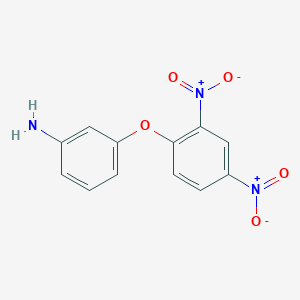
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)
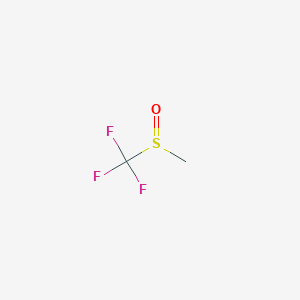
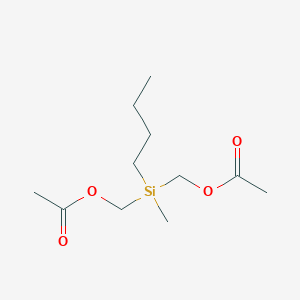
![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
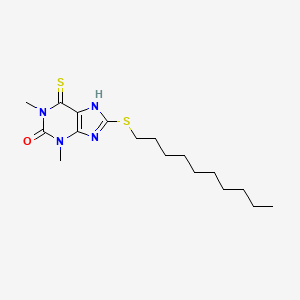
![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)
![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)
